1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine
Description
Systematic Nomenclature and Molecular Formula
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine operates under the Chemical Abstracts Service registry number 1256811-03-6, establishing its unique identity within chemical databases and literature. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-chloro-3-(trifluoromethyl)naphthyridine, reflecting the precise positioning of substituents within the bicyclic framework. The molecular formula C9H4ClF3N2 indicates a composition consisting of nine carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms, resulting in a molecular weight of 232.59 grams per mole.
The structural complexity of this compound becomes evident through its International Chemical Identifier string: InChI=1S/C9H4ClF3N2/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13/h1-4H. This notation captures the complete connectivity pattern, demonstrating how the chlorine atom occupies position 1 while the trifluoromethyl group resides at position 3 of the 2,6-naphthyridine backbone. The International Chemical Identifier Key WXFBRVPMXFVGFH-UHFFFAOYSA-N provides a condensed representation that facilitates database searches and cross-referencing across scientific literature.
Table 1: Molecular Characteristics of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine
The compound exhibits powder form in its standard commercial preparation, typically achieving 95% purity levels suitable for research applications. Storage requirements specify maintenance at 4 degrees Celsius, indicating moderate temperature sensitivity that necessitates controlled handling conditions. The incorporation of both chlorine and trifluoromethyl functionalities within the same molecular framework creates a unique electronic environment that distinguishes this compound from simpler halogenated or fluorinated derivatives.
Historical Context in Heterocyclic Chemistry Research
The development of 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine must be understood within the broader historical trajectory of naphthyridine chemistry, which commenced with fundamental discoveries in the late nineteenth and early twentieth centuries. The naphthyridine family, comprising six distinct isomeric bicyclic systems containing two pyridine rings, emerged as a significant research focus following the initial synthesis by Reissert in 1893, who proposed the systematic naming convention that continues to guide contemporary nomenclature practices. The systematic exploration of this heterocyclic family progressed deliberately, with the unsubstituted 1,5-naphthyridine and 1,8-naphthyridine being synthesized in 1927, followed by the completion of the isomeric series in 1958 with the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine, culminating in the isolation of 2,6-naphthyridine in 1965.
The introduction of trifluoromethyl-containing naphthyridine derivatives represents a more recent advancement in heterocyclic chemistry, driven by the recognition that trifluoromethyl groups significantly enhance molecular properties relevant to pharmaceutical and materials applications. Research conducted in the early 2000s demonstrated that the trifluoroacetylation of enol ethers or acetals provided efficient access to β-alkoxyvinyl trifluoromethyl ketones, which subsequently served as valuable building blocks for synthesizing diverse series of heterocyclic compounds. This synthetic methodology enabled the systematic introduction of trifluoromethyl groups at specific positions within naphthyridine frameworks, facilitating the development of compounds like 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine.
The pharmaceutical relevance of naphthyridine derivatives gained prominence through the development of 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, exemplified by nalidixic acid, which was introduced into medicine in 1967 for treating urinary tract infections caused by gram-negative bacteria. This compound operated through selective and reversible inhibition of bacterial deoxyribonucleic acid replication by blocking the A subunit of bacterial deoxyribonucleic acid gyrase. Although nalidixic acid ultimately faced marketing authorization suspension due to adverse effects, its structural framework inspired extensive research into modified naphthyridine derivatives with improved therapeutic profiles.
Table 2: Historical Milestones in Naphthyridine Chemistry Development
Positional Isomerism in Polyhalogenated Naphthyridines
The strategic positioning of substituents within naphthyridine frameworks fundamentally influences molecular properties, as demonstrated through comparative studies of positional isomers. Research examining zinc-based naphthalene diimide coordination polymers revealed that positional isomerism leads to dramatically different structural arrangements, with 3-pyridyl derivatives forming linear-shaped chains while 4-pyridyl derivatives create zigzag-shaped configurations. These distinct geometric arrangements subsequently assemble into different supramolecular networks through varying numbers and strengths of lone pair-π interactions.
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine exemplifies the complexity introduced by multiple substituent positioning within polyhalogenated systems. The compound's unique substitution pattern differs significantly from related structures such as 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine, which features the same functional groups but positioned within the 1,8-naphthyridine isomeric framework rather than the 2,6-naphthyridine system. This positional variation creates distinct electronic environments that influence molecular reactivity, intermolecular interactions, and potential synthetic utility.
The electronic effects of combined chlorine and trifluoromethyl substitution create unique reactivity profiles compared to simpler halogenated derivatives. Compounds such as 2-chloro-3-(trifluoromethyl)pyridine provide useful comparisons for understanding how trifluoromethyl groups influence molecular behavior in related heterocyclic systems. The pyridine derivative exhibits similar electronic characteristics but lacks the extended bicyclic framework that characterizes naphthyridine systems, thereby offering insights into the specific contributions of structural complexity versus substituent effects.
Table 3: Positional Isomers of Chloro-trifluoromethyl Naphthyridines
The influence of positional isomerism extends beyond simple structural considerations to encompass photochemical properties and electronic behavior. Studies of coordination polymers demonstrated that compounds with different positional arrangements exhibit distinct photochromic properties based on photoinduced electron transfer between electron-rich atoms and electron-deficient aromatic centroids. The maximization of lone pair-π interactions between donors and acceptors significantly influences photoresponsive rates and coloration contrast, suggesting that the specific positioning of chlorine and trifluoromethyl groups in 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine may confer unique photochemical characteristics.
Research into trifluoromethyl-containing naphthyridine synthesis has revealed that strategic positioning of electron-withdrawing groups enables diverse synthetic applications. The development of general pathways for synthesizing 2-amino-5-trifluoromethyl-1,8-naphthyridines demonstrated that trifluoromethyl incorporation at position 5 combined with various substituents at position 7 creates compounds with wide-ranging potential applications. These findings suggest that 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine, with its distinct substitution pattern, may offer unique synthetic opportunities not readily accessible through other isomeric arrangements.
The systematic exploration of polyhalogenated naphthyridines continues to reveal important structure-activity relationships that guide rational design approaches for developing new compounds with desired properties. The specific case of 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine represents an important contribution to this growing body of knowledge, providing insights into how multiple electron-withdrawing substituents interact within bicyclic nitrogen-containing aromatic frameworks to create distinctive molecular characteristics.
Properties
IUPAC Name |
1-chloro-3-(trifluoromethyl)-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBRVPMXFVGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=NC(=C21)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form the corresponding amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl halides in the presence of transition metal catalysts such as palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-amino-3-(trifluoromethyl)-2,6-naphthyridine, while coupling with an aryl halide can produce a biaryl derivative.
Scientific Research Applications
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In materials science, it is used to synthesize polymers and other materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of pathogens.
The exact molecular targets and pathways involved depend on the specific application and the structure of the compound. Researchers use various techniques such as molecular docking and biochemical assays to elucidate these mechanisms and optimize the compound’s efficacy.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their substituents:
| Compound Name | Substituents | CAS Number | Key Features |
|---|---|---|---|
| 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine | Cl (C1), CF₃ (C3) | 2092578-14-6 | Dual functionalization for reactivity |
| 4-Bromo-1-chloro-2,7-naphthyridine | Cl (C1), Br (C4) | 1588569-14-5 | Halogen diversity for cross-coupling |
| 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine | Cl (C1), pyridinyl (C3) | 1071017-49-6 | Aromatic extension for π-stacking |
| 2-Amino-5-trifluoromethyl-1,8-naphthyridine | NH₂ (C2), CF₃ (C5) | N/A | Bioactive scaffold for CNS targets |
| 2,6-Dichloro-5-fluoro-pyridine-3-carbonyl chloride | Cl (C2, C6), F (C5), COCl (C3) | N/A | Multifunctional electrophilic reagent |
Key Observations :
- Halogen Positioning : The chloro group at position 1 in the target compound facilitates nucleophilic substitution, whereas bromo at position 4 (in 4-bromo-1-chloro-2,7-naphthyridine) enables Suzuki-Miyaura coupling .
- Trifluoromethyl Impact: The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects compared to pyridinyl or amino groups in analogs .
Reactivity Comparison :
- The chloro group in the target compound is more reactive toward nucleophilic aromatic substitution than bromo or pyridinyl groups, enabling efficient derivatization.
- Trifluoromethyl groups resist metabolic oxidation, enhancing pharmacokinetic profiles compared to non-fluorinated analogs .
Spectroscopic and Physicochemical Properties
NMR Characteristics :
- Target Compound : The H-4 proton exhibits splitting due to coupling with CF₃ fluorine atoms, appearing as a quartet or shoulders in ¹H-NMR, a hallmark of trifluoromethylated naphthyridines .
- 2-Amino-5-trifluoromethyl-1,8-naphthyridines: Similar splitting patterns observed, confirming the electronic influence of CF₃ .
Lipophilicity and Solubility :
- The trifluoromethyl group increases logP (lipophilicity) compared to amino or hydroxyl analogs, improving membrane permeability but reducing aqueous solubility .
Biological Activity
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine
- CAS Number: 1256811-03-6
- Molecular Formula: C10H5ClF3N
- Molecular Weight: 233.60 g/mol
Biological Activity Overview
The biological activity of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine has been explored in various contexts, particularly its role as an inhibitor in several biochemical pathways.
1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine primarily acts through:
- Enzyme Inhibition: It has been identified as a selective inhibitor of certain kinases, particularly those involved in cancer cell proliferation. For instance, it shows significant inhibitory activity against Class I PI3-kinase enzymes, which are crucial in cell growth and survival pathways .
- Topoisomerase Inhibition: The compound has demonstrated potential as a topoisomerase II inhibitor, which is significant in cancer therapy due to its role in DNA replication and repair .
Antitumor Activity
A study investigated the antitumor effects of 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in human cancer cells. The IC50 values for cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) were reported to be significantly lower than standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HCT-116 | 12.5 | Topoisomerase II inhibition |
| HepG2 | 18.0 | PI3K pathway inhibition |
Antimicrobial Properties
In addition to its anticancer properties, 1-Chloro-3-(trifluoromethyl)-2,6-naphthyridine has shown promising results against various microbial strains. A recent study evaluated its antibacterial and antifungal activities, revealing effective inhibition against Gram-positive bacteria and certain fungal species .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst/Reagents | Yield | Key Reference |
|---|---|---|---|
| Hydrogenolysis | Pd/C, NaOAc, H₂ | 71% | |
| Chlorination | HNO₂, CuCl | 17% | |
| Cycloaddition | Rh catalyst | N/A |
How is the structure of 1-chloro-3-(trifluoromethyl)-2,6-naphthyridine confirmed experimentally?
Basic Structural Elucidation
Key techniques include:
- NMR Spectroscopy : Proton environments (e.g., trifluoromethyl and chloro groups) are resolved via ¹H and ¹⁹F NMR. For related naphthyridines, distinct aromatic proton signals appear at δ 8.3–8.5 ppm .
- Mass Spectrometry : Molecular weight verification (e.g., 242.15 g/mol for analogous trifluoromethyl naphthyridines) .
- X-ray Crystallography : Resolves regiochemistry and steric effects of substituents .
What challenges arise in achieving regioselectivity during electrophilic substitution reactions?
Advanced Reactivity Analysis
The trifluoromethyl and chloro groups influence reactivity:
- Steric Hindrance : The bulky CF₃ group directs substitutions to less hindered positions (e.g., para to Cl). For example, methylation of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one yields 90% methylated product at the 1-position vs. 3% methoxy substitution .
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) deactivate the ring, favoring nucleophilic attack under specific conditions (e.g., CuSO₄-mediated oxidation) .
How can computational modeling predict electronic properties and reaction pathways?
Q. Advanced Computational Methods
- DFT Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 2,6-naphthyridines, the electron-deficient core enhances electrophilic substitution kinetics .
- Molecular Dynamics : Simulates adsorption and diffusion in catalytic systems (e.g., MIL-47(V) frameworks for hydrogenolysis optimization) .
How should researchers resolve contradictory yield data in synthetic protocols?
Data Contradiction Analysis
Discrepancies arise from reaction conditions:
- Catalyst Loading : Pd/C vs. PtO₂ in hydrogenolysis alters product distribution (e.g., PtO₂ yields tetrahydro derivatives instead of fully aromatic products) .
- Temperature Control : Low-temperature chlorination (5°C) minimizes side reactions vs. higher temperatures, which degrade intermediates .
What therapeutic applications are explored for 2,6-naphthyridine derivatives?
Q. Advanced Biomedical Research
- Antiviral Agents : 2,6-Naphthyridine scaffolds inhibit HIV protease via π-stacking interactions with aromatic residues .
- Anticancer Agents : Trifluoromethyl groups enhance membrane permeability and target binding (e.g., kinase inhibition) .
- Antimicrobials : Substituted naphthyridines disrupt bacterial DNA gyrase, similar to fluoroquinolones .
What handling and stability precautions are required for this compound?
Q. Basic Experimental Design
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the chloro group .
- Stability : Susceptible to photodegradation; use amber glassware and inert atmospheres for sensitive reactions .
How are analytical techniques used to assess purity and degradation?
Q. Advanced Analytical Characterization
- HPLC-MS : Quantifies trace impurities (e.g., dechlorinated byproducts) with detection limits <0.1% .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~226°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
